Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine-derived sulfonamide ester featuring a 4-chlorophenyl group and a 4-methylphenylsulfonyl moiety. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 4-methylphenylsulfonyl substituent enhances steric bulk and lipophilicity, which may influence binding affinity and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBSRKQCRJSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₆H₁₆ClNO₄S
- Molecular Weight : 353.8 g/mol
The structure features a methyl group, a chlorophenyl moiety, and a sulfonyl group attached to a glycine derivative. This unique arrangement contributes to its biological properties, particularly in antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds within this class are known to inhibit bacterial folic acid synthesis, making them effective against various bacterial strains. For instance, the sulfonamide structure is particularly noted for its role in targeting bacterial enzymes involved in folate metabolism, which is crucial for bacterial growth and replication.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against a range of pathogens. The following table summarizes the antimicrobial activity observed in various studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Sulfonamide Linkage : The reaction of glycine derivatives with sulfonyl chlorides.
- Chlorination : Introduction of the chlorophenyl group through electrophilic aromatic substitution.
- Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity and yield.
These methods are essential for obtaining high yields and purity of the target compound, which is critical for biological testing.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the sulfonamide class:
- Case Study on Antibacterial Activity :
-
Toxicological Assessment :
- Toxicological studies indicated that while this compound exhibits promising biological activity, it also presents certain hazards, including skin irritation and respiratory tract irritation upon exposure .
- Safety data sheets recommend appropriate handling precautions when working with this compound in laboratory settings .
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a compound with a sulfonyl group, an amino acid structure, and aromatic rings, making it of interest in medicinal chemistry and drug development. The chlorine atom on the phenyl ring enhances its electronic properties.
Note: *It is important to note that while the query specifically requests information on "Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate", some search results refer to similar compounds with slightly different chemical structures, such as "methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate" or "methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate".
Potential Applications
- Pharmaceutical Development Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate has potential applications in pharmaceutical development.
- Organic Synthesis: Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate can be used as a reagent in organic synthesis and as a building block for more complex molecules.
- Specialty Chemicals and Materials: Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is used in the production of specialty chemicals and materials.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is utilized in various scientific research fields:
- Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
- Biology: In studies involving enzyme inhibition and protein interactions.
- Industry: Used in the production of specialty chemicals and materials.
Potential Biological Activities
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate exhibits potential biological activities:
- Enzyme Inhibition
- Protein Interactions
- Antibacterial Properties
Chemical Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate vary in substituent positions, electronic effects, and molecular weights. Below is a detailed comparison:
Structural Analogues
Electronic and Steric Effects
- Chlorine vs. Methoxy Substitution: The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., ). This may enhance electrophilic reactivity in cross-coupling reactions or enzyme inhibition .
Substituent Position :
- Meta-substituted analogs (e.g., 3-Cl in ) exhibit altered steric interactions compared to para-substituted derivatives, affecting conformational flexibility and binding to biological targets .
Preparation Methods
The formation of the sulfonamide bond constitutes a foundational step in synthesizing this compound. In one approach, glycine methyl ester reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions to form the intermediate N-tosyl glycine methyl ester. Subsequent introduction of the 4-chlorophenyl group is achieved via Ullmann-type coupling using 4-chloroiodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. This method yields the target compound with moderate efficiency (40–60% yield), though optimization of reaction time and temperature remains critical to suppressing side reactions such as over-arylation or ester hydrolysis.
Key reaction parameters include:
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for enhanced solubility of intermediates.
- Base : Potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack.
- Temperature : 80–100°C to accelerate the coupling process without degrading heat-sensitive components.
Esterification of Preformed Carboxylic Acid Precursors
An alternative route involves synthesizing the carboxylic acid analog, N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, followed by esterification. The acid precursor is prepared by reacting glycine with equimolar quantities of tosyl chloride and 4-chloroaniline in a dichloromethane/water biphasic system. The esterification step employs Fischer’s method, where the acid is refluxed with methanol and a catalytic amount of sulfuric acid (H₂SO₄). This two-step process achieves higher overall yields (70–85%) compared to direct coupling methods, as the esterification step is highly efficient under acidic conditions.
Reaction Conditions for Esterification :
- Molar Ratio : 1:10 (acid:methanol) to drive the equilibrium toward ester formation.
- Catalyst : Concentrated H₂SO₄ (5 mol%).
- Duration : 6–8 hours under reflux to ensure complete conversion.
Reductive Amination and Sulfonylation
A less conventional but viable method utilizes reductive amination to construct the secondary amine intermediate. Glycine methyl ester reacts with 4-chlorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form N-(4-chlorobenzyl)glycine methyl ester. Subsequent sulfonylation with tosyl chloride in pyridine yields the benzyl-protected sulfonamide, which undergoes catalytic hydrogenolysis (H₂/Pd-C) to remove the benzyl group, followed by a second arylation step to introduce the 4-chlorophenyl moiety. While this pathway offers precise control over stereochemistry, its multi-step nature and reliance on hazardous reagents limit its industrial applicability.
Transition Metal-Catalyzed Direct Coupling
Palladium-catalyzed cross-coupling has emerged as a streamlined approach for constructing the N-aryl bond. In this method, N-tosyl glycine methyl ester reacts with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol). This single-step protocol achieves yields of 65–75% and minimizes byproduct formation through careful selection of ligands and bases.
Optimization Insights :
- Ligand Choice : Tri(o-tolyl)phosphine enhances catalytic activity by stabilizing the palladium center.
- Solvent System : A 3:1 toluene/ethanol mixture balances substrate solubility and reaction kinetics.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound glycine derivatives to streamline purification. Wang resin-functionalized glycine is sequentially treated with tosyl chloride and 4-chloroaniline under microwave-assisted conditions (100°C, 30 minutes). Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is esterified in situ with methyl iodide (CH₃I) and diisopropylethylamine (DIPEA). This method is particularly advantageous for combinatorial chemistry applications, though scalability remains constrained by resin costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Sulfonylation/Coupling | 40–60 | Straightforward reagents | Moderate yields, byproduct formation |
| Acid Esterification | 70–85 | High efficiency, scalable | Requires acid precursor synthesis |
| Reductive Amination | 50–65 | Stereochemical control | Multi-step, hazardous reagents |
| Suzuki Coupling | 65–75 | Single-step, minimal byproducts | Costly catalysts |
| Solid-Phase Synthesis | 60–70 | Ease of purification | Limited scalability |
Structural Validation and Characterization
Post-synthetic analysis relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃) : A singlet at δ 2.35 ppm (3H, tosyl-CH₃), doublets for aromatic protons (δ 7.28–7.90 ppm), and a triplet for the glycine methylene group (δ 3.55 ppm).
- ¹³C NMR : Peaks at δ 169.9 ppm (ester carbonyl) and δ 144.4 ppm (sulfonyl carbon).
- HRMS : Calculated [M+H]⁺ = 354.06, observed = 354.07.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the acid esterification method due to its cost-effectiveness and compatibility with continuous-flow reactors. Challenges such as residual acid removal are addressed via aqueous base washes, while product purity is maintained through recrystallization from ethanol/water mixtures.
Q & A
Q. What are the established synthetic routes for Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with glycine derivatives and substituted aromatic amines. Key steps include:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with a 4-chlorophenyl-substituted glycine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Esterification : Using methanol and catalytic sulfuric acid to form the methyl ester .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Q. Optimization Strategies :
- Response Surface Methodology (RSM) : Statistical design of experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .
- Continuous Flow Reactors : For large-scale synthesis, ensuring consistent heat/mass transfer .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonylation | 4-MeC₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT, 6h | 78 | 95 | |
| Esterification | H₂SO₄, MeOH, reflux, 12h | 85 | 98 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester/sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 384.07 for C₁₇H₁₈ClNO₅S) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystals are obtainable) .
Q. Key Challenges :
- Overlapping peaks in aromatic regions (¹H NMR) due to substituent proximity. Use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can computational chemistry guide the design of experiments for optimizing reaction pathways?
Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility and reaction rates .
- Machine Learning : Training models on analogous sulfonyl glycinate datasets to predict optimal conditions (e.g., temperature, catalyst) .
Case Study :
For a related compound, ICReDD reduced optimization time by 40% using computational screening to prioritize solvent systems (e.g., THF vs. DMF) .
Q. How do structural variations (e.g., substituent position) impact biological activity, and how can contradictory data be resolved?
Analysis of Contradictions :
- Antimicrobial Activity : A 3-chloro-4-methylphenyl analog showed MIC = 8 µg/mL against S. aureus, while a 2,4-dimethoxyphenyl variant was inactive . This suggests the chloro group’s position and electron-withdrawing effects are critical for target binding .
- Anti-inflammatory Activity : Discrepancies in cyclooxygenase (COX) inhibition (IC₅₀ = 2 µM vs. >50 µM) may arise from assay conditions (e.g., enzyme isoform, substrate concentration) .
Q. Resolution Strategies :
- Dose-Response Studies : Validate activity across multiple concentrations and replicates.
- Molecular Docking : Compare binding affinities of substituent isomers to COX-2 active sites .
Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Experimental Design :
- Kinetic Assays : Measure Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) under varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue environments) upon inhibitor binding .
Table 2 : Example Enzyme Inhibition Data for Analogous Compounds
| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Assay Conditions | Source |
|---|---|---|---|---|
| COX-2 | 1.8 ± 0.2 | Competitive | 100 mM Tris-HCl, pH 8.0 | |
| β-Lactamase | 12.4 | Non-competitive | 25°C, 10 mM PBS |
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
Chiral Synthesis Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
